

synthesis of 2-Fluoro-4-morpholinobenzoic acid protocol

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Compound of Interest

Compound Name: 2-Fluoro-4-morpholinobenzoic Acid

Cat. No.: B1441508

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An In-depth Technical Guide to the Synthesis of **2-Fluoro-4-morpholinobenzoic Acid**

Authored by: A Senior Application Scientist Introduction

2-Fluoro-4-morpholinobenzoic acid is a valuable bifunctional building block in medicinal chemistry and drug development. The molecule incorporates a morpholine moiety, a heterocyclic scaffold known to confer favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability in drug candidates.^[1] Concurrently, the presence of a fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic fate of a molecule, making it a strategic feature in modern drug design.^[1] This guide provides a comprehensive, field-proven protocol for the synthesis of **2-Fluoro-4-morpholinobenzoic acid**, designed for researchers, chemists, and drug development professionals. The primary synthetic strategy detailed herein is the Nucleophilic Aromatic Substitution (SNAr), a robust and efficient method for forging carbon-nitrogen bonds on activated aromatic rings.

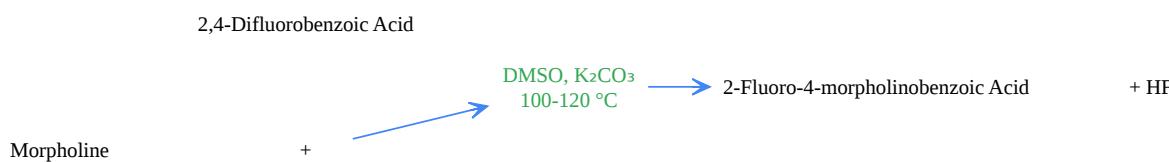
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of **2-Fluoro-4-morpholinobenzoic acid** is most effectively achieved via the SNAr reaction between 2,4-difluorobenzoic acid and morpholine. In this pathway, the aromatic ring of the fluorobenzoic acid is 'activated' towards nucleophilic attack by the electron-

withdrawing carboxylic acid group. The reaction proceeds by the displacement of one of the fluoride substituents by the secondary amine of morpholine.

Causality of Regioselectivity

A critical aspect of this synthesis is the regioselective displacement of the fluoride at the C4 position (para to the carboxyl group) over the fluoride at the C2 position (ortho to the carboxyl group). This selectivity is governed by fundamental principles of electronic effects in aromatic systems. The electron-withdrawing carboxyl group stabilizes the negative charge of the transient intermediate (Meisenheimer complex) formed during the nucleophilic attack. This stabilization is significantly more effective when the attack occurs at the para position, where the negative charge can be delocalized onto the oxygen atoms of the carboxyl group through resonance. While the ortho position also benefits from some stabilization, it is generally less pronounced, leading to preferential substitution at the C4 position.[2] This inherent electronic preference makes the SNAr reaction a highly predictable and reliable method for this specific transformation.[3]



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Caption: Overall reaction scheme for the SNAr synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and stoichiometric ratios is critical for achieving a high yield and purity of the final product.

Materials and Reagents

Reagent	Formula	MW (g/mol)	Quantity	Moles (mmol)	Equivalents
2,4-Difluorobenzoic Acid	C ₇ H ₄ F ₂ O ₂	158.10	5.00 g	31.6	1.0
Morpholine	C ₄ H ₉ NO	87.12	4.13 mL	47.4	1.5
Potassium Carbonate (K ₂ CO ₃)	K ₂ CO ₃	138.21	6.55 g	47.4	1.5
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	50 mL	-	-
Deionized Water	H ₂ O	18.02	~500 mL	-	-
2M Hydrochloric Acid (HCl)	HCl	36.46	As needed	-	-
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	~300 mL	-	-
Brine (Saturated NaCl)	NaCl	58.44	~100 mL	-	-
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed	-	-

Equipment

- 250 mL three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle with temperature controller
- Separatory funnel (500 mL)
- Büchner funnel and filter flask
- Standard laboratory glassware
- pH paper or pH meter
- Rotary evaporator

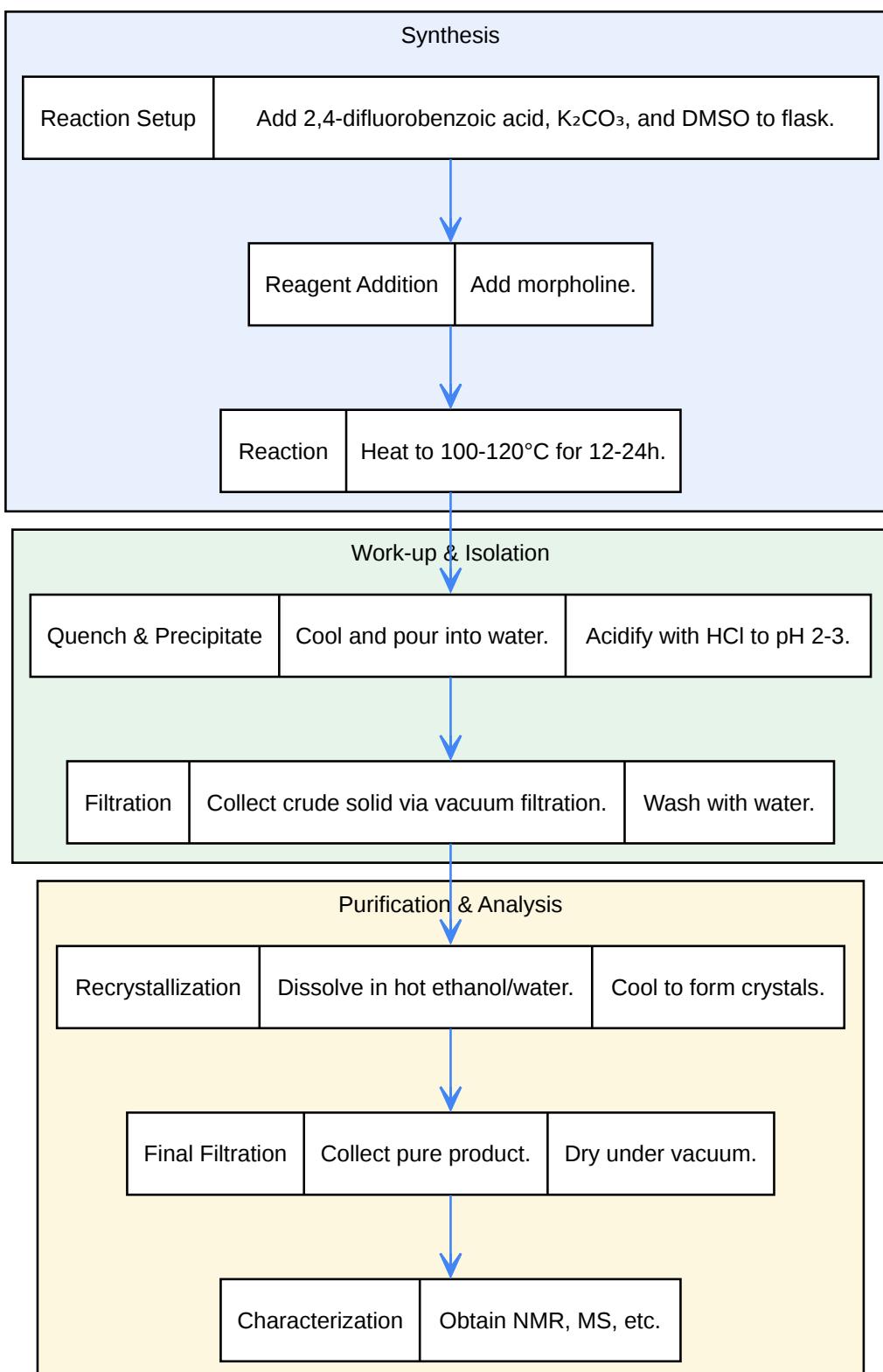
Step-by-Step Methodology

- Reaction Setup:
 - To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,4-difluorobenzoic acid (5.00 g, 31.6 mmol) and potassium carbonate (6.55 g, 47.4 mmol).
 - Add 50 mL of dimethyl sulfoxide (DMSO).
 - Rationale: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, increasing the nucleophilicity of the morpholine. Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
- Reagent Addition:
 - Begin stirring the suspension at room temperature.
 - Slowly add morpholine (4.13 mL, 47.4 mmol) to the mixture using a syringe.
 - Rationale: Using a slight excess of morpholine and base ensures the complete consumption of the limiting reagent, 2,4-difluorobenzoic acid.
- Reaction Conditions:
 - Heat the reaction mixture to 100-120 °C using a heating mantle.

- Maintain this temperature and continue stirring for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 1:1 Hexane:Ethyl Acetate with a few drops of acetic acid). The disappearance of the starting material spot indicates reaction completion.
- Work-up and Isolation:
 - Allow the reaction mixture to cool to room temperature.
 - Pour the dark mixture into a beaker containing 300 mL of cold deionized water.
 - Stir for 15 minutes. The aqueous solution may be cloudy.
 - Acidify the aqueous solution to a pH of ~2-3 by slowly adding 2M hydrochloric acid. The product will precipitate as a solid.
 - Rationale: Acidification protonates the carboxylate salt of the product, rendering it insoluble in water and allowing for its isolation by filtration.
 - Collect the precipitated solid by vacuum filtration using a Büchner funnel.
 - Wash the solid with an additional 100-200 mL of deionized water to remove any remaining inorganic salts and DMSO.
- Purification:
 - The crude product can be purified by recrystallization.
 - Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture.
 - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
 - Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Characterization (Anticipated Data):

- Appearance: White to off-white solid.
- ^1H NMR: Expect signals corresponding to the morpholine protons and the aromatic protons. The aromatic region should show a distinct coupling pattern consistent with the trisubstituted ring.
- ^{19}F NMR: A single peak corresponding to the fluorine atom at the C2 position.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of $\text{C}_{11}\text{H}_{12}\text{FNO}_3$ (MW: 225.22 g/mol).[\[4\]](#)

Experimental Workflow Visualization



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Caption: A typical workflow for the synthesis and purification of the target compound.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- 2,4-Difluorobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.
- Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
- Potassium Carbonate: Causes serious eye irritation. Handle carefully to avoid dust generation.
- Dimethyl Sulfoxide (DMSO): Combustible liquid. Can be absorbed through the skin, potentially carrying other dissolved chemicals with it.
- Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[\[5\]](#)

Dispose of all chemical waste in accordance with institutional and local environmental regulations.

Conclusion

This application note details a robust and reliable protocol for the synthesis of **2-Fluoro-4-morpholinobenzoic acid** via a Nucleophilic Aromatic Substitution (SNAr) reaction. The method leverages the inherent electronic properties of the 2,4-difluorobenzoic acid starting material to achieve high regioselectivity. By following the detailed experimental procedure and adhering to the safety precautions, researchers can effectively prepare this valuable chemical intermediate for applications in pharmaceutical research and development.

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